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molecular formula C10H14 B1681704 Sec-butylbenzene CAS No. 135-98-8

Sec-butylbenzene

Cat. No. B1681704
M. Wt: 134.22 g/mol
InChI Key: ZJMWRROPUADPEA-UHFFFAOYSA-N
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Patent
US07812196B2

Procedure details

A 1.0 gram sample of an MCM-22 catalyst (65 wt % MCM-22/35% alumina binder) was used for the alkylation of benzene with Raffinate-2 type feed. This is the same catalyst used in Example 1. The Raffinate-2 type feed is a synthetic blend with the following composition: 53.4% cis-butene, 41.2% trans-butene, 4.6% isobutene, 0.5% butadiene, 0.1% n-butane and 0.2% others. The catalyst was in the form of a 1.6 mm ( 1/16″) diameter cylindrical extrudate and was diluted with sand to 3 cc and loaded into an isothermal, down-flow, fixed-bed, tubular reactor having an outside diameter of 4.76 mm ( 3/16″). The catalyst was dried at 150° C. and 1 atm with 100 cc/min flowing nitrogen for 2 hours. The nitrogen was turned off and benzene was fed to the reactor at 60 cc/hr until reactor pressure reached the desired 300 psig (2170 kPa). Benzene flow was then reduced to 7.63 cc/hr (6.67 WHSV) and Raffinate-2 type feed was introduced from a syringe pump at 2.57 cc/hr (1.6 WHSV). The reactor temperature was adjusted to 160° C. Feed benzene/butene molar ratio was maintained at 3:1 for the entire run. Liquid product was collected in a cold-trap and analyzed off line. Butene conversion was determined by measuring unreacted butene relative to feed butene. The catalyst was on stream for 6 days at 1.6 WHSV of butene with 98% 2-butene conversion, 1 day at 4.8 WHSV with 80% conversion, 1 day at 7.2 WHSV with 62% conversion, and followed by 4 days again at 1.6 WHSV with 97% conversion. Representative data are shown in Table 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1]/[CH:2]=[CH:3]\[CH3:4].[CH3:5]/[CH:6]=[CH:7]/[CH3:8].[CH2:9]=[C:10](C)C.C=CC=C.CCCC>C1C=CC=CC=1>[CH:2]([C:6]1[CH:5]=[CH:10][CH:9]=[CH:8][CH:7]=1)([CH2:3][CH3:4])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C=C\C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C=C/C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was diluted with sand to 3 cc
CUSTOM
Type
CUSTOM
Details
down-flow, fixed-bed, tubular reactor having
CUSTOM
Type
CUSTOM
Details
The catalyst was dried at 150° C.
CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
benzene was fed to the reactor at 60 cc/hr until reactor
ADDITION
Type
ADDITION
Details
was introduced from a syringe pump at 2.57 cc/hr (1.6 WHSV)
CUSTOM
Type
CUSTOM
Details
was adjusted to 160° C
TEMPERATURE
Type
TEMPERATURE
Details
Feed benzene/butene molar ratio was maintained at 3:1 for the entire run
CUSTOM
Type
CUSTOM
Details
Liquid product was collected in a cold-trap
WAIT
Type
WAIT
Details
followed by 4 days again at 1.6 WHSV with 97% conversion
Duration
4 d

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
Smiles
C(C)(CC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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